ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a fluorophenyl group, and an ethyl ester moiety
Preparation Methods
The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of a suitable precursor, such as 3-amino-4-cyano-2-thiophenecarboxamide, in the presence of formic acid or triethyl orthoformate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, using a fluorobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol, forming the ethyl ester moiety.
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity and influencing various cellular pathways . This interaction can lead to changes in gene expression, protein synthesis, or metabolic processes, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenylacetamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl and ethyl ester moieties but lacks the thieno[3,4-d]pyridazine core.
Thieno[3,2-d]pyrimidine Derivatives: These compounds have a similar thieno core but differ in the attached functional groups and their biological activities.
Pyrimidothienopyridazine Derivatives: These compounds are structurally related and have been studied for their antimicrobial and anticancer activities.
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-2-31-23(30)20-17-13-32-21(25-18(28)12-14-6-4-3-5-7-14)19(17)22(29)27(26-20)16-10-8-15(24)9-11-16/h3-11,13H,2,12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAQJGABCRXNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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